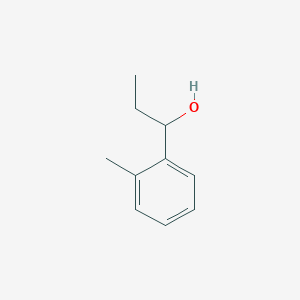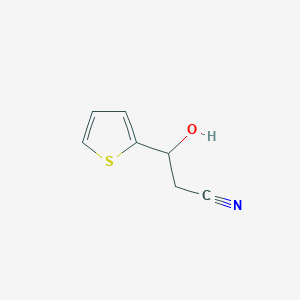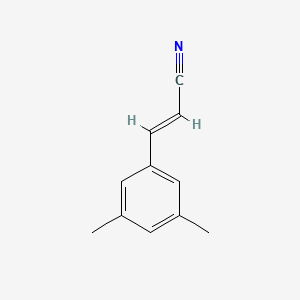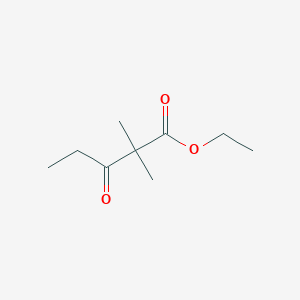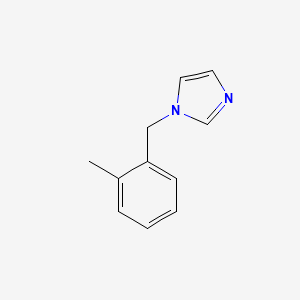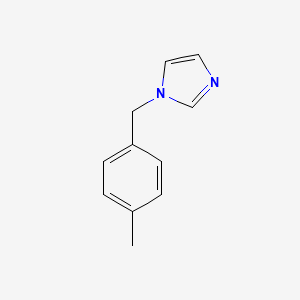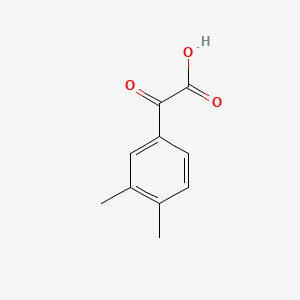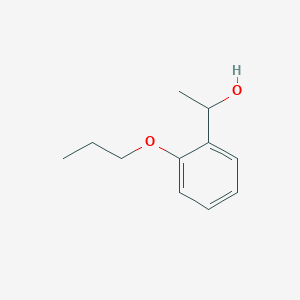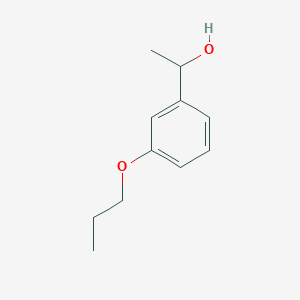
1-(3-Propoxyphenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Propoxyphenyl)ethanol is an organic compound that belongs to the class of phenols. It features a propoxy group attached to the phenyl ring and an ethanol group. The molecular formula of this compound is C11H16O2, and it has a molecular weight of 180.24 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3-Propoxyphenyl)ethanol can be synthesized through several methods. One common laboratory method involves the reduction of the corresponding ketone using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically takes place in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions .
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve the catalytic hydrogenation of the corresponding ketone using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature. This method is efficient for large-scale production and ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(3-Propoxyphenyl)ethanol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of pyridine.
Major Products Formed
Oxidation: Corresponding ketone or carboxylic acid.
Reduction: Corresponding alkane.
Substitution: Corresponding alkyl halide.
Scientific Research Applications
1-(3-Propoxyphenyl)ethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Medicine: Explored for its potential therapeutic effects in treating certain medical conditions.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(3-Propoxyphenyl)ethanol involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-(3-Methoxyphenyl)ethanol: Similar structure but with a methoxy group instead of a propoxy group.
1-(3-Ethoxyphenyl)ethanol: Similar structure but with an ethoxy group instead of a propoxy group.
1-(3-Butoxyphenyl)ethanol: Similar structure but with a butoxy group instead of a propoxy group
Uniqueness
1-(3-Propoxyphenyl)ethanol is unique due to the presence of the propoxy group, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where the propoxy group imparts desired characteristics .
Properties
IUPAC Name |
1-(3-propoxyphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O2/c1-3-7-13-11-6-4-5-10(8-11)9(2)12/h4-6,8-9,12H,3,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWUXRKYLJATVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(6-Phenylimidazo[2,1-b][1,3]thiazol-5-yl)acetic acid](/img/structure/B7845362.png)
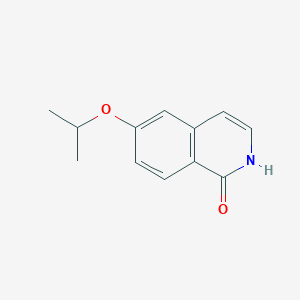
![3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]-2-oxo-1,3-benzoxazole-6-carboxylic acid](/img/structure/B7845369.png)
![2-Ethyl-4-[(2-fluorophenyl)methyl]-7-hydroxy-1,4-benzoxazin-3-one](/img/structure/B7845380.png)
![2-Ethyl-4-[(3-fluorophenyl)methyl]-7-hydroxy-1,4-benzoxazin-3-one](/img/structure/B7845382.png)
